molecular formula C20H12N2O2 B3051620 2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one CAS No. 35078-19-4

2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one

Katalognummer B3051620
CAS-Nummer: 35078-19-4
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: AEBQQUVVVGSWHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as intermediates in the preparation of new biological materials .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves reactions with various types of substrates. For example, one study describes the preparation of a similar compound in two steps. The first step involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic, and vibrational features of these compounds .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and varied. They often involve nucleophilic aromatic substitution reactions .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dose optimization and monitoring is necessary to ensure that the compound does not have adverse effects on cells or animals.

Zukünftige Richtungen

There are several future directions for research on 2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for this compound in cancer patients. Another area of interest is its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are needed to determine the effectiveness of this compound in protecting against oxidative stress and reducing inflammation in the brain. Finally, further research is needed to explore the potential of this compound in immunology, particularly in the treatment of autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. Some of the areas where this compound has been studied include cancer research, neurology, and immunology.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives can be moderately toxic .

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c23-20-15(19-21-16-7-3-4-8-17(16)22-19)11-14-13-6-2-1-5-12(13)9-10-18(14)24-20/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBQQUVVVGSWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308059
Record name 2-(1H-Benzimidazol-2-yl)-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35078-19-4
Record name NSC201774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-2-yl)-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.